Home > Products > Screening Compounds P52316 > 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid
1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid -

1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid

Catalog Number: EVT-13530256
CAS Number:
Molecular Formula: C16H24N2O6
Molecular Weight: 340.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid, commonly referred to as CPHPC, is a proline-derived small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of amyloidosis and Alzheimer's disease. This compound functions by modulating the levels of serum amyloid P component (SAP), which is implicated in amyloid-related diseases. The ability of CPHPC to bind to amyloid P allows it to disrupt the formation and stability of amyloid deposits, making it a candidate for further clinical investigation .

Source

The compound is derived from proline and has been studied extensively in the context of amyloidosis. CPHPC is noted for its role in reducing circulating levels of SAP, thus facilitating the clearance of amyloid deposits from tissues .

Classification

CPHPC falls under the category of small organic molecules and is classified as a carboxylic acid derivative due to its structural components, which include multiple carboxyl groups and a pyrrolidine ring .

Synthesis Analysis

Methods

The synthesis of 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions that include:

  1. Formation of Pyrrolidine Rings: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine structure.
  2. Carboxylation Reactions: Subsequent reactions introduce carboxyl groups at specific positions on the pyrrolidine ring through techniques such as nucleophilic substitution or carbonyl addition.
  3. Oxidative Modifications: The introduction of oxo groups may be achieved through oxidation reactions using agents like potassium permanganate or chromium trioxide.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and monitor the progress of the synthesis .

Molecular Structure Analysis

Structure

The molecular formula for 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid is C16H24N2O6C_{16}H_{24}N_{2}O_{6}. Its structure features:

  • Pyrrolidine Rings: Two interconnected pyrrolidine units.
  • Carboxylic Acid Groups: Two carboxylic acid functionalities that contribute to its solubility and reactivity.
  • Oxo Group: An oxo group that enhances its biological activity.

Data

The compound has a molecular weight of approximately 336.38 g/mol. Its chemical properties are influenced by its polar functional groups, which affect solubility in aqueous solutions .

Chemical Reactions Analysis

Reactions

CPHPC undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding Reactions: The compound can bind to serum amyloid P components via hydrogen bonding and hydrophobic interactions, effectively disrupting amyloid formation.
  2. Degradation Pathways: Under physiological conditions, CPHPC may undergo hydrolysis or enzymatic degradation, impacting its bioavailability.

Technical Details

Kinetic studies have shown that the binding affinity of CPHPC for serum amyloid P is significant, suggesting that it can effectively compete with other proteins for binding sites on amyloid fibrils .

Mechanism of Action

Process

The mechanism by which 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid exerts its effects involves:

  1. Inhibition of Amyloid Formation: By binding to serum amyloid P, CPHPC prevents the aggregation of amyloid proteins.
  2. Promotion of Clearance: The complex formed between CPHPC and serum amyloid P facilitates clearance mechanisms in the body, potentially leading to reduced amyloid burden in tissues.

Data

Studies indicate that a stoichiometric ratio exists where five molecules of CPHPC can bind to two pentameric units of serum amyloid P, enhancing its efficacy in targeting amyloid deposits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water due to its polar carboxylic acid groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: The pKa values associated with its carboxylic acid groups suggest that it remains protonated under physiological pH, contributing to its solubility.

Relevant data includes melting point ranges and spectral data from NMR confirming structural integrity .

Applications

Scientific Uses

  1. Therapeutic Development: CPHPC is being explored in clinical trials for treating conditions associated with amyloidosis, including Alzheimer's disease.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying protein aggregation processes and developing anti-amyloid therapies.
Molecular Mechanisms of Action of 1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic Acid

Serum Amyloid P Component (SAP) Depletion Dynamics

1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid (CPHPC or miridesap) depletes circulating serum amyloid P component (SAP) through targeted bivalent binding. Its symmetrical palindromic structure—featuring two identical (R)-pyrrolidine-2-carboxylic acid units linked by a hexanedioyl spacer—enables high-affinity engagement with SAP pentamers. Each CPHPC molecule binds two SAP subunits simultaneously via their ligand-binding sites, forming stable drug-protein complexes [1] [3]. This interaction triggers a >95% reduction in plasma SAP within 24–48 hours in clinical studies, as confirmed by immunoassays. The depletion is sustained with continuous treatment, crucially preventing SAP's reaccumulation in amyloid deposits [1] [2].

Table 1: SAP Depletion Kinetics of CPHPC

ParameterValueMeasurement Method
Plasma SAP Reduction>95%Immunoassay
Onset of Action24–48 hoursSerial Plasma Monitoring
Binding Affinity (Kd)Low nanomolar rangeIsothermal Titration Calorimetry
Selectivity for SAPHighCompetitive Binding Assays

Cross-Linking and Clearance Mechanisms of SAP Pentamers

CPHPC induces SAP aggregation by cross-linking adjacent pentamers. Each SAP pentamer possesses five identical ligand-binding sites oriented around its B face. CPHPC's bivalent structure bridges these sites between two pentamers, forming high-molecular-weight complexes (e.g., decamers or larger oligomers) [1] [2]. These complexes undergo rapid hepatic clearance via Kupffer cell phagocytosis, a process confirmed by radiolabeled SAP tracking in humans. The liver-specific uptake occurs within minutes post-aggregation, bypassing renal excretion due to the complex size [2] [3]. This dual action—cross-linking and hepatic clearance—irreversibly removes SAP from both circulation and amyloid deposits, as demonstrated in patients with systemic amyloidosis [1] [2].

Calcium-Dependent Binding and Structural Cooperativity

SAP binding to CPHPC requires calcium ions, which stabilize SAP's active conformation. Each SAP subunit contains a single Ca²⁺-binding loop that coordinates the carboxylate groups of CPHPC’s proline moieties [1] [8]. Calcium deprivation abolishes CPHPC-SAP interactions, as shown in ethylenediaminetetraacetic acid (EDTA)-treated assays. Structural studies reveal that CPHPC binding induces allosteric changes in SAP:

  • Conformational rigidification of the pentameric ring
  • Enhanced cooperativity between subunits, improving drug avidity
  • Masking of the B face, preventing SAP attachment to amyloid fibrils [1] [8]

Table 2: Calcium-Dependent Binding Parameters

ConditionBinding AffinityStructural Effect
Physiological Ca²⁺High (nM Kd)SAP pentamer stabilization
EDTA-Chelated Ca²⁺No binding SAP dissociation into monomers
CPHPC-Bound SAPN/AB-face occlusion & fibril detachment

Inhibition of SAP-Amyloid Fibril Interactions

SAP promotes amyloid fibril stability by binding to glycosaminoglycan moieties on fibril surfaces. CPHPC competitively inhibits this interaction through two mechanisms:

  • Steric blockade: By occupying SAP’s binding sites, CPHPC prevents SAP-fibril engagement [1].
  • SAP depletion: Removing SAP from circulation eliminates its recruitment to deposits [2] [6].Biophysical assays show CPHPC reduces SAP binding to amyloid-β (Aβ) fibrils by >90%, accelerating fibril disaggregation in vitro. In transgenic mouse models of Alzheimer’s disease, CPHPC treatment decreases amyloid plaque SAP content by 80%, correlating with reduced plaque burden [1] [6].

Table 3: Fibril Binding Inhibition Efficiency

Amyloid TypeSAP Binding ReductionAssay System
Aβ (Alzheimer’s)>90%Surface Plasmon Resonance
Serum Amyloid A85%Fluorescence Polarization
Transthyretin88%Radioligand Displacement

Neurocytotoxic Modulation via SAP Removal

SAP exacerbates neurotoxicity in amyloid-associated diseases by:

  • Stabilizing neurotoxic oligomers of Aβ and other amyloid proteins
  • Activating complement cascades via classical pathway initiation
  • Recruiting pro-inflammatory macrophages to amyloid deposits [1] [6]CPHPC-mediated SAP depletion disrupts these pathways. In vitro studies demonstrate reduced neuronal apoptosis when SAP-depleted serum is applied to Aβ-exposed cells. Microglial activation markers (e.g., TNF-α, IL-6) decrease by >50% in CPHPC-treated Alzheimer’s models, confirming attenuated neuroinflammation [1] [6]. The compound’s ability to cross the blood-brain barrier remains limited, but peripheral SAP depletion indirectly benefits the CNS by reducing systemic inflammation and amyloid load [1].

Table 4: Neuroprotective Effects of SAP Depletion

PathwayCPHPC-Induced ChangeOutcome
Oligomer stabilityDecreasedReduced neuronal apoptosis
Complement C1q bindingInhibitedAttenuated neuroinflammation
Microglial activation50–60% reductionLower TNF-α/IL-6 secretion
Amyloid plaque burden30–40% decreaseImproved cognitive function (mice)

Table 5: Compound Synonyms

SynonymSource
CPHPC [1]
Miridesap [3]
(R)-1-{6-[(R)-2-Carboxypyrrolidin-1-yl]-6-oxohexanoyl}pyrrolidine-2-carboxylic acid [1]
Ro 63-8695 [1] [3]

Properties

Product Name

1-[6-(2-Carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid

IUPAC Name

1-[6-(2-carboxypyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C16H24N2O6

Molecular Weight

340.37 g/mol

InChI

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)

InChI Key

HZLAWYIBLZNRFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.